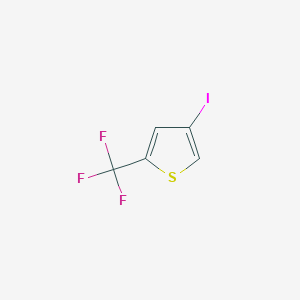

4-Iodo-2-(trifluoromethyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 2138335-60-9 . It has a molecular weight of 278.04 . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H . This indicates that the compound has a five-membered ring made up of one sulfur as a heteroatom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 278.04 .Aplicaciones Científicas De Investigación

1. Use in Photochemical Synthesis

4-Iodo-2-(trifluoromethyl)thiophene derivatives have been utilized in photochemical synthesis, specifically in the formation of 4H-thieno[3,2-c]chromene and their optical properties. This process involves irradiation with UV light and the formation of intermediate radical species, contributing to the synthesis of a range of substituted 4H-thieno[3,2-c]chromenes with potential applications in covert marking pigments (Ulyankin et al., 2021).

2. Development of Electrochemical Capacitors

In the field of electrochemistry, thiophene derivatives, including those with trifluoromethyl groups, are used for developing electrochemical capacitors. These polymers, when electrochemically deposited onto electrodes, show significant energy and power densities, making them suitable for high-voltage capacitor applications (Ferraris et al., 1998).

3. Enhancement of Photocurrent in Solar Cells

Thiophene, including its derivatives, has been incorporated into the electrolyte of dye-sensitized solar cells as an efficient additive. This addition significantly increases photocurrent density and overall conversion efficiency, demonstrating a potential application in improving solar cell performance (Afrooz & Dehghani, 2016).

4. Catalytic Applications

This compound compounds have been employed in catalytic processes, such as nickel-catalyzed C–H trifluoromethylation of electron-rich heteroarenes. This method has been used to directly trifluoromethylate biologically active molecules, demonstrating its synthetic potential (Wu et al., 2016).

5. Use in Polymer Synthesis

These compounds have been used in the synthesis of polyarylenes, which are important in material science for their diverse applications. The process involves a palladium-catalyzed polymerization, highlighting the compound's utility in facilitating complex polymer synthesis (Chen et al., 1993).

6. Applications in Material Science

Thiophene-based materials, including those with trifluoromethyl groups, are of significant interest in material science. They have been used in the fabrication of electronic and optoelectronic devices, as well as for the selective detection of biopolymers, underscoring their versatility in scientific research (Barbarella et al., 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Thiophene-based analogs, such as 4-Iodo-2-(trifluoromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to synthesize more efficient materials for electronic applications .

Mecanismo De Acción

Thiophenes

, which 4-Iodo-2-(trifluoromethyl)thiophene is a derivative of, are aromatic compounds similar to benzene. The difference is that one of the carbon atoms in the benzene ring is replaced by a sulfur atom in thiophenes. Thiophenes are known to be used in various applications, including organic synthesis and pharmaceuticals, due to their unique chemical properties .

Iodine

and trifluoromethyl groups are often used in medicinal chemistry to modify the properties of drug molecules. For instance, the iodine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The trifluoromethyl group, on the other hand, can increase the molecule’s metabolic stability, potentially enhancing its duration of action .

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAFJNULASVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)

![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)

![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)

![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)